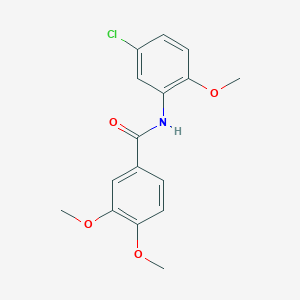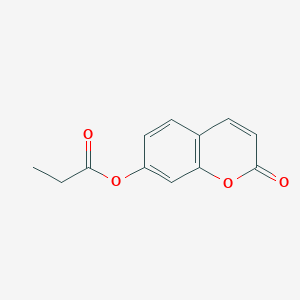
N-(5-chloro-2-methoxyphenyl)-3,4-dimethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-chloro-2-methoxyphenyl)-3,4-dimethoxybenzamide, also known as AG490, is a small molecule inhibitor that has been widely used in scientific research. This compound has a unique structure, which makes it an attractive target for drug discovery. In
Wirkmechanismus
N-(5-chloro-2-methoxyphenyl)-3,4-dimethoxybenzamide inhibits JAKs by binding to the ATP-binding pocket of the enzyme. This prevents the phosphorylation of downstream signaling molecules, leading to the inhibition of cytokine and growth factor signaling. N-(5-chloro-2-methoxyphenyl)-3,4-dimethoxybenzamide has been shown to be selective for JAK2 and JAK3, but also has some activity against JAK1.
Biochemical and Physiological Effects:
N-(5-chloro-2-methoxyphenyl)-3,4-dimethoxybenzamide has been shown to have a variety of effects on cells and tissues. In cancer cells, N-(5-chloro-2-methoxyphenyl)-3,4-dimethoxybenzamide inhibits cell proliferation and induces apoptosis. In immune cells, N-(5-chloro-2-methoxyphenyl)-3,4-dimethoxybenzamide can modulate cytokine production and inhibit inflammation. In animal models, N-(5-chloro-2-methoxyphenyl)-3,4-dimethoxybenzamide has been shown to have anti-tumor and anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
N-(5-chloro-2-methoxyphenyl)-3,4-dimethoxybenzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has high selectivity for JAK2 and JAK3, which makes it a useful tool for studying the JAK-STAT signaling pathway. However, N-(5-chloro-2-methoxyphenyl)-3,4-dimethoxybenzamide also has some limitations. It has low solubility in water, which can make it difficult to use in some assays. It also has some off-target effects, which can complicate data interpretation.
Zukünftige Richtungen
There are several future directions for N-(5-chloro-2-methoxyphenyl)-3,4-dimethoxybenzamide research. One area of interest is the development of more potent and selective JAK inhibitors. Another area of interest is the combination of JAK inhibitors with other therapies, such as chemotherapy or immunotherapy. Additionally, N-(5-chloro-2-methoxyphenyl)-3,4-dimethoxybenzamide could be used as a tool to study the role of JAK-STAT signaling in various diseases, including cancer and autoimmune disorders.
Synthesemethoden
The synthesis of N-(5-chloro-2-methoxyphenyl)-3,4-dimethoxybenzamide involves the reaction of 5-chloro-2-methoxyaniline with 3,4-dimethoxybenzoyl chloride in the presence of a base. The resulting product is then purified using column chromatography. This method has been optimized to produce high yields of pure N-(5-chloro-2-methoxyphenyl)-3,4-dimethoxybenzamide.
Wissenschaftliche Forschungsanwendungen
N-(5-chloro-2-methoxyphenyl)-3,4-dimethoxybenzamide has been extensively used in scientific research as a Janus kinase (JAK) inhibitor. JAKs are enzymes that play a crucial role in the signaling pathways of cytokines and growth factors. Inhibition of JAKs can modulate the immune response and has been shown to have therapeutic potential in various diseases, including cancer, autoimmune disorders, and inflammatory diseases.
Eigenschaften
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-3,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO4/c1-20-13-7-5-11(17)9-12(13)18-16(19)10-4-6-14(21-2)15(8-10)22-3/h4-9H,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWUNEOFGOXMFSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[2-(2-furyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-N,N-dimethyl-1-propanamine](/img/structure/B5772695.png)
![{3-bromo-4-[(3-nitrobenzyl)oxy]phenyl}methanol](/img/structure/B5772697.png)
![N'-{[2-(2-nitrophenyl)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5772705.png)
![2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B5772727.png)

![5,7-dimethyl-3-phenyl-3H-pyrido[4,3,2-de]quinazoline](/img/structure/B5772736.png)
![N-(2-methylphenyl)-N'-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5772737.png)
![2,3,4,9-tetramethyl-7H-furo[2,3-f]chromen-7-one](/img/structure/B5772749.png)
![4-methyl-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5772752.png)

![N-[2-(4-chlorophenyl)ethyl]-N'-phenylthiourea](/img/structure/B5772764.png)

![2-{[(2-methylphenyl)amino]methylene}-1-benzothiophen-3(2H)-one](/img/structure/B5772778.png)
